benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
Benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications
Discovery and Development of HDAC Inhibitors
MGCD0103, a compound similar to benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, is a small molecule histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11 and shows significant antitumor activity in vivo. It has entered clinical trials as a potential anticancer drug (Zhou et al., 2008).
Antibacterial and Antifungal Properties
Some derivatives of pyrimidinones, structurally related to this compound, have been evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Synthesis and Characterization
The synthesis and biological evaluation of various pyrimidinic Schiff bases, which are structurally similar to this compound, have been studied. These compounds have shown good corrosion inhibition properties for mild steel in hydrochloric acid solution, indicating their potential in material science applications (Ashassi-Sorkhabi et al., 2005).
Anticancer and Anti-Inflammatory Properties
Compounds similar to this compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research indicates their potential use in developing new pharmacological agents (Selvam et al., 2012).
Mechanism of Action
Target of action
For instance, compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Similar compounds have been found to have a wide range of effects depending on their specific targets and modes of action .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4,6-dioxypyrimidine to form 9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine. This intermediate is then reacted with acetic anhydride and benzyl alcohol to form the final product.", "Starting Materials": [ "3-chloro-2-methylbenzaldehyde", "2-amino-4,6-dioxypyrimidine", "acetic anhydride", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4,6-dioxypyrimidine in the presence of a base such as potassium carbonate to form 9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine.", "Step 2: Reaction of the intermediate with acetic anhydride and a catalytic amount of a base such as pyridine to form the corresponding acetate ester.", "Step 3: Final reaction with benzyl alcohol in the presence of a base such as sodium carbonate to form the desired product, benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS No. |
877616-87-0 |
Molecular Formula |
C25H24ClN5O4 |
Molecular Weight |
493.95 |
IUPAC Name |
benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H24ClN5O4/c1-16-18(26)10-6-11-19(16)29-12-7-13-30-21-22(27-24(29)30)28(2)25(34)31(23(21)33)14-20(32)35-15-17-8-4-3-5-9-17/h3-6,8-11H,7,12-15H2,1-2H3 |
InChI Key |
VQAMRBCPIHYHAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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